molecular formula C5H6BrN3 B1279471 5-Bromo-2-hydrazinopyridine CAS No. 77992-44-0

5-Bromo-2-hydrazinopyridine

Cat. No. B1279471
Key on ui cas rn: 77992-44-0
M. Wt: 188.03 g/mol
InChI Key: QYQLEYTXFMOLEI-UHFFFAOYSA-N
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Patent
US06949652B2

Procedure details

A 12 L three-necked round-bottomed flask equipped with a mechanical stirrer and a condenser, connected on top with a nitrogen bubbler and a thermometer, was charged with 2,5-dibromopyridine (442 g, 1.87 moles), hydrazine hydrate (55% wt., 1057 ml, 18.7 moles), poly(ethylene glycol) (average Mn about 300, 1.87 L), 2-butanol (373 ml) and water (1.87 L). The mixture was heated at reflux for 29 hours. The heating source was removed and the mixture was stirred for an additional 20 hours. To the resulting slurry, cold water (2.2 L) was added. The slurry was stirred for an additional 30 minutes and filtered. The cake was washed with cold water (3×200 ml) and dried in a vacuum-oven (40° C.) for 48 hours. The title compound was obtained as off-white flakes (305 g, yield 87%).
Quantity
442 g
Type
reactant
Reaction Step One
Quantity
1057 mL
Type
reactant
Reaction Step One
[Compound]
Name
poly(ethylene glycol)
Quantity
1.87 L
Type
reactant
Reaction Step One
Quantity
373 mL
Type
reactant
Reaction Step One
Name
Quantity
1.87 L
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.O.[NH2:10][NH2:11].CC(O)CC>O>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([NH:10][NH2:11])=[N:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
442 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
1057 mL
Type
reactant
Smiles
O.NN
Name
poly(ethylene glycol)
Quantity
1.87 L
Type
reactant
Smiles
Name
Quantity
373 mL
Type
reactant
Smiles
CC(CC)O
Name
Quantity
1.87 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for an additional 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 12 L three-necked round-bottomed flask equipped with a mechanical stirrer and a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 29 hours
Duration
29 h
CUSTOM
Type
CUSTOM
Details
The heating source was removed
ADDITION
Type
ADDITION
Details
To the resulting slurry, cold water (2.2 L) was added
STIRRING
Type
STIRRING
Details
The slurry was stirred for an additional 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The cake was washed with cold water (3×200 ml)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum-oven (40° C.) for 48 hours
Duration
48 h

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)NN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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